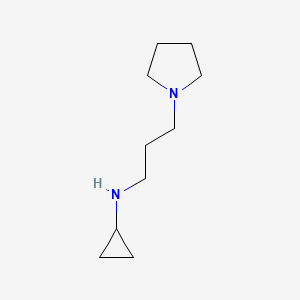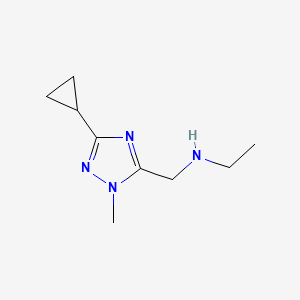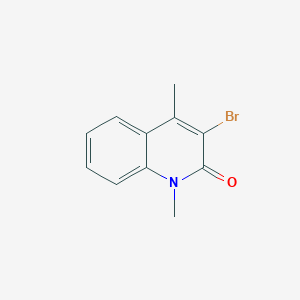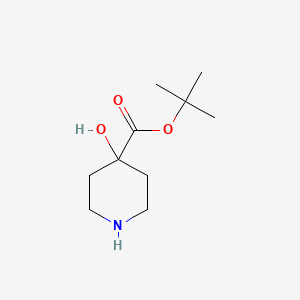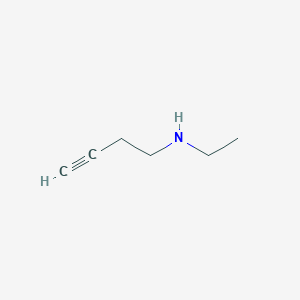
(But-3-yn-1-yl)(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-1-yl)(ethyl)amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group attached to a but-3-yn-1-yl and an ethyl group. This compound is of interest due to its unique structure, which combines an alkyne and an amine, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(ethyl)amine can be achieved through several methods. One common approach involves the reaction of but-3-yn-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like acetonitrile. Another method involves the reductive amination of but-3-yn-1-aldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of but-3-yn-1-nitrile followed by alkylation with ethyl halides is another potential route. The choice of method depends on factors such as cost, availability of raw materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-yn-1-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the alkyne group can yield the corresponding alkane or alkene, depending on the conditions and catalysts used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, isocyanates.
Major Products
Oxidation: But-3-yn-1-nitrile, but-3-yn-1-amide.
Reduction: But-3-ene-1-yl(ethyl)amine, butyl(ethyl)amine.
Substitution: N-ethylbut-3-yn-1-ylamide, N-ethylbut-3-yn-1-ylcarbamate.
Aplicaciones Científicas De Investigación
(But-3-yn-1-yl)(ethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of (But-3-yn-1-yl)(ethyl)amine depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The alkyne group can undergo cycloaddition reactions, forming stable adducts with biological targets. The amino group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-1-amine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
Ethylamine: Lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Propargylamine: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(But-3-yn-1-yl)(ethyl)amine is unique due to the presence of both an alkyne and an ethyl group, providing a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis, capable of participating in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
N-ethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3 |
Clave InChI |
UUXYNMAXFOIMGQ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
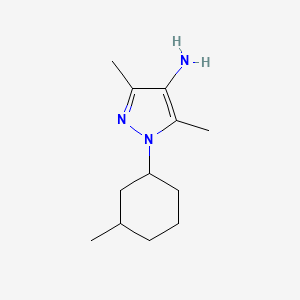

![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
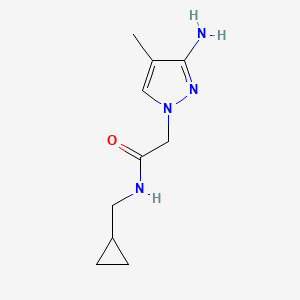

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)

![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
